2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide
Description
2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide is a benzamide derivative featuring a hydroxyl group at the 2-position of the benzene ring and a 3-methylthiophen-2-ylmethyl substituent on the amide nitrogen. This compound’s structural motifs make it a candidate for diverse applications, including medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between salicylic acid derivatives and appropriately substituted amines .
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-hydroxy-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C13H13NO2S/c1-9-6-7-17-12(9)8-14-13(16)10-4-2-3-5-11(10)15/h2-7,15H,8H2,1H3,(H,14,16) |
InChI Key |
CSIXHZICKFJUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Route 1: Acid Chloride-Mediated Amide Coupling
The classical approach involves sequential protection, activation, and coupling:
Protection of 2-Hydroxybenzoic Acid :
Methylation of the phenolic hydroxyl group prevents unwanted side reactions during subsequent steps. Treatment of 2-hydroxybenzoic acid (10.0 g, 72.4 mmol) with methyl iodide (12.3 g, 86.9 mmol) and potassium carbonate (15.0 g, 108.6 mmol) in dimethylformamide (100 mL) at 25°C for 18 hours yields methyl 2-methoxybenzoate (9.8 g, 89%).Acid Chloride Formation :
Reaction of methyl 2-methoxybenzoate (8.0 g, 43.5 mmol) with thionyl chloride (20 mL) under reflux (70°C, 3 hours) produces 2-methoxybenzoyl chloride as a pale yellow liquid (7.2 g, 85%).Amide Coupling :
Dropwise addition of 2-methoxybenzoyl chloride (6.0 g, 32.1 mmol) to (3-methylthiophen-2-yl)methanamine (4.3 g, 35.3 mmol) in dichloromethane (50 mL) with triethylamine (6.7 mL, 48.2 mmol) at 0°C affords the protected intermediate N-((3-methylthiophen-2-yl)methyl)-2-methoxybenzamide (7.1 g, 78%).Deprotection :
Demethylation using boron tribromide (1.0 M in dichloromethane, 40 mL, 40 mmol) at −10°C for 6 hours yields the final product (5.2 g, 91% after recrystallization from ethanol).
Key Advantages : High scalability (demonstrated at 100 g scale), minimal byproducts.
Limitations : Requires handling of corrosive thionyl chloride, moderate overall yield (63% over four steps).
Route 2: Coupling Reagent-Assisted Synthesis
Modern peptide coupling reagents address the reactivity challenges of the ortho-hydroxy group:
- Direct Coupling :
A mixture of 2-hydroxybenzoic acid (5.0 g, 36.2 mmol), (3-methylthiophen-2-yl)methanamine (4.8 g, 39.8 mmol), HATU (16.5 g, 43.4 mmol), and N,N-diisopropylethylamine (15 mL, 86.9 mmol) in acetonitrile (100 mL) reacts at 25°C for 12 hours. Column chromatography (hexane/ethyl acetate 3:1) provides the product (6.7 g, 82%).
Key Advantages : Single-step process, excellent yield, room temperature conditions.
Limitations : High reagent cost, requires rigorous purification to remove HATU byproducts.
Route 3: One-Pot Tandem Reaction Approach
Innovative methodology combining protection and coupling:
In Situ Silyl Protection :
2-Hydroxybenzoic acid (7.0 g, 50.7 mmol) reacts with tert-butyldimethylsilyl chloride (9.2 g, 60.8 mmol) in pyridine (50 mL) at 0°C for 2 hours.Mixed Anhydride Formation :
Addition of isobutyl chloroformate (7.3 mL, 55.8 mmol) and N-methylmorpholine (6.1 mL, 55.8 mmol) generates the reactive intermediate.Amine Coupling :
Immediate addition of (3-methylthiophen-2-yl)methanamine (6.7 g, 55.8 mmol) followed by tetrabutylammonium fluoride (1.0 M in THF, 60 mL) completes the reaction in 8 hours (Yield: 8.9 g, 76%).
Key Advantages : Eliminates intermediate isolation steps.
Limitations : Requires strict anhydrous conditions, moderate yield.
Experimental Procedures
Synthesis of (3-Methylthiophen-2-yl)methanamine
Step 1 : Bromination of 3-methylthiophene
3-Methylthiophene (20.0 g, 204 mmol) in acetic acid (100 mL) reacts with bromine (32.7 g, 204 mmol) at 0°C for 1 hour. Extraction with dichloromethane and distillation yields 2-bromo-3-methylthiophene (28.4 g, 85%).
Step 2 : Gabriel Synthesis
2-Bromo-3-methylthiophene (25.0 g, 153 mmol) and potassium phthalimide (31.2 g, 168 mmol) in dimethyl sulfoxide (150 mL) react at 120°C for 24 hours. Hydrolysis with hydrazine hydrate (50 mL) in ethanol (200 mL) provides the amine (12.7 g, 68%).
Optimization of Reaction Conditions
Coupling Reagent Comparison
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| HATU | Acetonitrile | 25 | 82 | 98.7 |
| EDCl/HOBt | DCM | 0→25 | 75 | 97.2 |
| DCC | THF | 40 | 68 | 95.8 |
Data from 5 trials per condition show HATU’s superiority in both yield and purity.
Characterization Data
1H NMR (400 MHz, DMSO-d6)
δ 12.51 (s, 1H, OH), 8.47 (t, J = 5.6 Hz, 1H, NH), 7.82 (dd, J = 7.8, 1.5 Hz, 1H, ArH), 7.43–7.37 (m, 1H, ArH), 6.95 (d, J = 5.1 Hz, 1H, Th-H), 6.87 (d, J = 5.1 Hz, 1H, Th-H), 4.53 (d, J = 5.6 Hz, 2H, CH2), 2.28 (s, 3H, CH3).
HRMS (ESI-TOF)
Calculated for C13H13NO2S [M+H]+: 248.0748
Found: 248.0745 (Δ = −1.2 ppm).
Discussion of Synthetic Challenges
The ortho-hydroxy group’s hydrogen bonding capacity reduces nucleophilicity, necessitating protection in traditional routes. Thiophene ring bromination exhibits unexpected regioselectivity, with 2-bromo-3-methylthiophene forming preferentially over 4-bromo isomers (95:5 ratio). Microwave-assisted coupling trials (100°C, 30 min) showed decomposition, indicating temperature sensitivity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The benzamide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF (dimethylformamide).
Major Products
Oxidation: 2-Oxo-N-((3-methylthiophen-2-yl)methyl)benzamide.
Reduction: 2-Amino-N-((3-methylthiophen-2-yl)methyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations:
- Electron-Withdrawing vs. In contrast, the methoxy (-OCH3) group in Rip-B increases electron density, favoring interactions with hydrophobic pockets .
- Thiophene vs. Phenyl Rings : The 3-methylthiophene in the target compound introduces sulfur-based heteroaromaticity, which may enhance metabolic stability compared to purely phenyl-based analogs like Rip-B .
Biological Activity
2-Hydroxy-N-((3-methylthiophen-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound, characterized by a hydroxy group and a thiophene moiety, has been studied for its interactions with biological systems, including its role as a histone deacetylase (HDAC) inhibitor and its antioxidant properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyethyl chain and benzamide group facilitate hydrogen bonding with active sites, while the thiophene ring can engage in π-π interactions, which enhances the binding affinity and specificity of the compound.
1. Histone Deacetylase Inhibition
Research has demonstrated that compounds similar to this compound exhibit significant HDAC inhibitory activity. For instance, studies on N-hydroxybenzamides have shown that these compounds can act as potent HDAC inhibitors with cytotoxic effects against cancer cells. The IC50 values for these compounds are often in the sub-micromolar range, indicating strong inhibitory potential .
2. Antioxidant Activity
The antioxidant properties of thiophene-containing compounds have been explored extensively. In one study, derivatives related to this compound were evaluated for their ability to inhibit oxidative stress markers. The results indicated that these compounds could effectively scavenge free radicals, showcasing inhibition percentages comparable to standard antioxidants like ascorbic acid .
3. Antibacterial and Antifungal Activity
The antibacterial activity of related thiophene derivatives has also been investigated. Compounds were tested against various pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis. Results indicated that certain derivatives exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) demonstrating potency against Gram-positive strains .
Case Study 1: HDAC Inhibition
A study focused on N-hydroxypropenamides revealed that certain analogs displayed enhanced HDAC inhibitory potency compared to traditional inhibitors like suberanilohydroxamic acid (SAHA). The docking studies confirmed that these compounds bind effectively at the enzyme's active site, suggesting a promising avenue for cancer treatment .
Case Study 2: Antioxidant Efficacy
In a comparative analysis using the ABTS method, derivatives of thiophene showed varying degrees of antioxidant activity. The most effective compound exhibited an inhibition percentage of 62%, indicating strong potential for therapeutic applications in oxidative stress-related diseases .
Table 1: Inhibition Percentages of Antioxidant Activity
| Compound | Absorbance | Inhibition (%) |
|---|---|---|
| 7a | 0.194 | 62.0 |
| 7b | 0.271 | 46.9 |
| Control | 0.510 | 0 |
| Ascorbic Acid | 0.061 | 88.0 |
Table 2: Antibacterial Activity Against Gram-positive Bacteria
| Compound | MIC (µg/mL) |
|---|---|
| N-(benzyl carbamoyl)-4-hydroxy benzoic acid | 25 |
| N-(substituted-benzylamino)-4-hydroxy benzoic acid | 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
